molecular formula C16H14ClN3O2 B7738453 (2-Phenyl-quinazolin-4-ylamino)-acetic acid

(2-Phenyl-quinazolin-4-ylamino)-acetic acid

Cat. No.: B7738453
M. Wt: 315.75 g/mol
InChI Key: BSUMIRSDOMTZOV-UHFFFAOYSA-N
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Description

(2-Phenyl-quinazolin-4-ylamino)-acetic acid is an organic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a phenyl group at the 2-position and an amino-acetic acid moiety at the 4-position. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-quinazolin-4-ylamino)-acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the phenyl group at the 2-position and the amino-acetic acid moiety at the 4-position. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-quinazolin-4-ylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.

    Substitution: The phenyl group and amino-acetic acid moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of quinazoline derivatives with different functional groups.

Scientific Research Applications

(2-Phenyl-quinazolin-4-ylamino)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Phenyl-quinazolin-4-ylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    2-Phenyl-quinazoline: Lacks the amino-acetic acid moiety.

    4-Amino-quinazoline: Lacks the phenyl group at the 2-position.

Uniqueness

(2-Phenyl-quinazolin-4-ylamino)-acetic acid is unique due to the presence of both the phenyl group and the amino-acetic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-phenylquinazolin-4-yl)amino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2.ClH/c20-14(21)10-17-16-12-8-4-5-9-13(12)18-15(19-16)11-6-2-1-3-7-11;/h1-9H,10H2,(H,20,21)(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUMIRSDOMTZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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